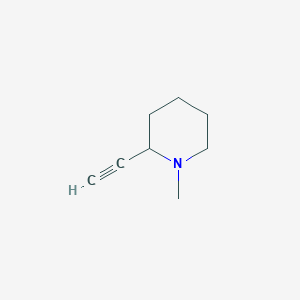

2-Ethynyl-1-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-3-8-6-4-5-7-9(8)2/h1,8H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTVNORIUMOMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Ethynyl 1 Methylpiperidine and Its Derivatives

Direct Synthesis Approaches to the Core 2-Ethynyl-1-methylpiperidine (B6590034) Scaffold

The direct formation of the this compound scaffold is a primary focus of synthetic efforts, aiming for efficiency and selectivity. Methodologies have been developed that introduce the ethynyl (B1212043) group directly at the C-2 position of the N-methylpiperidine ring.

While direct C-H alkynylation methods are emerging, multi-step linear syntheses remain a classical approach for constructing substituted piperidines. A plausible, though not explicitly detailed in the provided search results for this specific molecule, linear synthesis could commence from a suitable piperidine (B6355638) precursor. For instance, a strategy could involve the synthesis of a 2-functionalized piperidine, such as a 2-halopiperidine or a piperidine-2-one (valerolactam), which can then be converted to the desired 2-ethynyl derivative. One potential route could start with the α-functionalization of N-methylpiperidine, followed by a series of steps to introduce the alkyne.

A notable development in the synthesis of related structures is the catalytic enantioselective reductive alkynylation of amides. This method allows for the one-pot synthesis of various pyrrolidine (B122466), piperidine, and indolizidine alkaloids from readily available amides and alkynes. nih.gov This strategy, while not a classic convergent approach in terms of coupling large fragments, represents a highly efficient and convergent-style process for assembling the core structure.

Significant progress has been made in the direct and selective C-H functionalization of N-alkylamines, providing efficient routes to α-alkynylated products.

A gold-catalyzed α-methylene-selective alkynylation of 1-methylpiperidine (B42303) with phenylacetylene (B144264) has been reported. nih.gov This reaction proceeds with high regioselectivity, targeting the C-H bond at the 2-position of the piperidine ring. The use of a gold-on-hydroxyapatite (Au/HAP) catalyst under an oxygen atmosphere facilitates this transformation. nih.gov

Another powerful method involves the asymmetric α-alkynylation of piperidine via N-sulfinyliminium salts. This four-step sequence includes the transformation of piperidine to a chiral nonracemic N-sulfinylpiperidine, followed by anodic oxidation to generate an N-sulfinyliminium ion equivalent. Subsequent alkynylation with a mixed organoaluminum derivative and acidic deprotection of the sulfinyl group yields the α-alkynylated piperidine with high diastereoselectivity (92-99% de) and enantiomeric purity (99% ee). nih.gov

| Method | Catalyst/Reagent | Substrates | Key Features | Reference |

| Gold-Catalyzed α-Alkynylation | Au/HAP, O₂ | 1-Methylpiperidine, Phenylacetylene | Regiospecific α-methylene alkynylation. | nih.gov |

| Asymmetric α-Alkynylation | Anodic Oxidation, Organoaluminum Reagent | Piperidine, Alkynylaluminum Reagent | Highly diastereoselective and enantioselective. | nih.gov |

Derivatization and Functionalization Reactions of this compound

The terminal alkyne functionality in this compound is a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecules.

Transformations at the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is the primary site for derivatization, enabling the introduction of various substituents through coupling reactions.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orggold-chemistry.org This reaction is highly valuable for extending the carbon framework of this compound. While a specific example with this compound was not found in the search results, the general applicability of this reaction to terminal alkynes is well-established. nrochemistry.comorganic-chemistry.org

A typical Sonogashira coupling involves reacting the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or piperidine). nrochemistry.comscirp.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org

| Parameter | Typical Conditions | Reference |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | nrochemistry.comscirp.org |

| Co-catalyst | CuI | nrochemistry.comscirp.org |

| Base | Triethylamine, Piperidine, Diisopropylamine | nrochemistry.comorganic-chemistry.org |

| Solvent | THF, DMF | nrochemistry.comscirp.org |

| Temperature | Room Temperature to 100 °C | wikipedia.orgscirp.org |

Glaser Coupling

The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetric diynes, typically using a copper salt as a catalyst and an oxidant. rsc.org This reaction can be used to dimerize this compound, yielding a bis(piperidyl)butadiyne derivative.

An efficient method for the homocoupling of terminal alkynes utilizes copper(II) acetate (B1210297) as the catalyst in the presence of piperidine under aerobic conditions at room temperature. organic-chemistry.org This protocol has been shown to be effective for a wide range of terminal alkynes, affording symmetrical 1,3-diynes in high yields. organic-chemistry.org The use of piperidine as a base is a key feature of some Glaser coupling modifications. organic-chemistry.orgrsc.org

| Parameter | Typical Conditions | Reference |

| Catalyst | Copper(II) acetate | organic-chemistry.org |

| Base | Piperidine | organic-chemistry.org |

| Oxidant | Air (aerobic conditions) | organic-chemistry.org |

| Solvent | Not always required | organic-chemistry.org |

| Temperature | Room Temperature | organic-chemistry.org |

Hydration and Cycloaddition Reactions

The triple bond of the ethynyl group is susceptible to hydration reactions, which can lead to the formation of methyl ketones. While specific studies on the direct hydration of this compound are not extensively detailed in the provided results, the reactivity of the ethynyl group suggests this is a feasible transformation.

Cycloaddition reactions offer a powerful method for constructing complex cyclic systems from the ethynyl precursor. numberanalytics.com The [2+2] cycloaddition, for instance, involves the reaction of two double or triple bonded molecules to form a four-membered ring. numberanalytics.comresearchgate.net This can be applied to C-ethynylpyrroles and C-ethynylindoles, which react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) to yield bicyclo[4.2.0]octadiene derivatives. researchgate.net Another significant type is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. numberanalytics.com Furthermore, 1,3-dipolar cycloaddition reactions, such as the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne, can be used to form triazole-substituted products. mit.edu These cycloaddition strategies highlight the potential for creating a wide array of complex molecules from ethynyl-containing piperidines.

Halogenation of the Ethynyl Group

Halogenation of the ethynyl group can be achieved through various methods. While direct halogenation of this compound is not explicitly described, related reactions provide insight into potential synthetic routes. For instance, flavin-dependent halogenases have been used for the site-selective halogenation of various organic molecules, including those with aromatic and heterocyclic structures. acs.org These enzymatic systems can catalyze both chlorination and bromination. acs.org Chemical methods, such as the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in oleum, have been employed for the bromination of pyridine (B92270) derivatives. google.com

Modifications at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for chemical modification, enabling the introduction of various substituents and isotopic labels.

N-Alkylation and N-Acylation Strategies

N-alkylation is a common strategy for modifying the piperidine nitrogen. This can be achieved by reacting the corresponding secondary amine with an alkyl halide. For example, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172) can be alkylated with methyl iodide or ethyl iodide in acetonitrile (B52724) to yield the corresponding N-methylated or N-ethylated products. ijcea.org

N-acylation involves the introduction of an acyl group onto the piperidine nitrogen. This can be accomplished using various acylating agents, such as acid anhydrides or activated esters formed with reagents like ethyl chloroformate or dicyclohexylcarbodiimide. google.com One-pot N-demethylation followed by N-acylation protocols, catalyzed by palladium(II), have also been developed for N-methylated alkaloids. researchgate.net

N-Deuteriation and Isotopic Labeling Approaches

The introduction of deuterium (B1214612) at the N-methyl group of this compound is a valuable technique for mechanistic studies and NMR spectroscopy. A notable method for selective monodeuteration is the Eschweiler-Clarke reaction using formic acid-d2 and unlabeled formaldehyde. nih.govresearchgate.net This approach has been successfully used to synthesize 2-ethynyl-1-(methyl-d)piperidine, with high deuterium incorporation. nih.govresearchgate.net The synthesis starts from 2-methoxypiperidine-1-carbaldehyde, which undergoes a Lewis acid-promoted reaction with bis(trimethylsilyl)acetylene, followed by protodesilylation and the Eschweiler-Clarke reaction to introduce the N-CH2D group. nih.govresearchgate.net Isotopic labeling can also be achieved through hydrogen isotope exchange (HIE) reactions, which allow for the direct replacement of hydrogen with its isotopes at a late stage of the synthesis. acs.org

Functionalization of the Piperidine Ring

Functionalization of the piperidine ring itself, excluding C-H activation, provides another avenue for creating diverse analogues of this compound. This can involve the introduction of substituents at various positions on the ring. While the search results primarily focus on C-H activation for piperidine functionalization, which is explicitly excluded, they allude to the importance of creating substituted piperidine skeletons through other means, often involving ring construction or the use of pre-functionalized piperidines. nih.govresearchgate.netmdpi.com

Stereoselective and Asymmetric Synthesis of this compound Analogues

The synthesis of specific stereoisomers of this compound analogues is crucial for understanding their biological activity. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch

Several strategies for the asymmetric synthesis of 2-substituted piperidines have been developed. One approach involves a multi-component coupling reaction to assemble the piperidine ring, which can install the C-2 stereocenter with high diastereocontrol. nih.gov Another method utilizes the catalytic dynamic resolution of N-Boc-2-lithiopiperidine to achieve the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines. researchgate.net Furthermore, stereoselective alkylation at the C-4 position of the piperidine ring can be controlled by the stereochemistry at the C-2 position. google.com These methods provide powerful tools for accessing enantiomerically pure or enriched analogues of this compound, which are essential for detailed structure-activity relationship studies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy wherein a chiral molecule is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comyork.ac.uk After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This methodology has been successfully applied to the synthesis of chiral piperidine derivatives.

A notable example involves the use of a tricyclic N-acyl-N,O-acetal derived from a chiral piperidone. colab.wsacs.org This approach was utilized in the enantioselective total synthesis of the ladybug alkaloid (−)-adaline. The key step is the lithium ion-activated SN2-type alkynylation of the chiral tricyclic N,O-acetal. This reaction proceeds with high stereocontrol, leading exclusively to the formation of the (6S)-ethynylpiperidine derivative. The chiral auxiliary, which dictates the facial selectivity of the incoming nucleophile, is subsequently cleaved to provide the desired 2-ethynylpiperidine (B1602017) derivative.

Another common class of chiral auxiliaries are oxazolidinones, famously developed by Evans. researchgate.net These are attached to a substrate to form a chiral imide, which can then undergo highly diastereoselective reactions, such as alkylations and aldol (B89426) reactions. researchgate.net While direct application to this compound is not widely documented, the principle can be applied to precursors. For instance, a carboxylic acid precursor to the piperidine ring could be derivatized with an Evans auxiliary, followed by a stereoselective alkylation to set a key stereocenter before ring formation.

The table below summarizes representative chiral auxiliary-mediated reactions for the synthesis of chiral piperidine precursors.

| Chiral Auxiliary | Substrate | Reaction | Product | Diastereoselectivity/Enantioselectivity |

| Tricyclic N-acyl-N,O-acetal | Chiral piperidone derivative | SN2-type alkynylation | (6S)-Ethynylpiperidine derivative | Exclusive formation of the (6S) isomer |

| Evans Oxazolidinone | N-Acyl oxazolidinone | Alkylation | α-Alkylated carboxylic acid precursor | >95% de |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Piperidone | Hydrazone formation followed by alkylation | α-Alkylated piperidone | High de |

Asymmetric Catalysis in Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. iisc.ac.inwarwick.ac.uk This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. diva-portal.org Several catalytic asymmetric methods can be envisioned or have been applied for the synthesis of chiral 2-ethynylpiperidines.

One prominent strategy is the catalytic asymmetric hydrogenation of substituted pyridinium (B92312) salts. For instance, iridium catalysts bearing chiral phosphorus-pyridine ligands (like MeO-BoQPhos) have been shown to be highly effective in the enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts, affording the corresponding chiral piperidines with high enantiomeric excess (er up to 93:7). nih.gov This method could be adapted for a precursor bearing a masked ethynyl group or a group that can be converted to an ethynyl group post-hydrogenation.

Another powerful approach is the asymmetric addition of terminal alkynes to imines or iminium ions. The enantioselective addition of terminal acetylenes to aldehydes, for example, can be mediated by zinc triflate (Zn(OTf)₂) and a chiral ligand such as N-methylephedrine, yielding chiral propargyl alcohols with high enantioselectivity (up to 99% ee). acs.org A similar strategy involving the addition of an ethynyl nucleophile to a cyclic iminium ion precursor of piperidine, under the control of a chiral catalyst, would directly lead to the desired 2-ethynylpiperidine skeleton.

The table below presents examples of asymmetric catalytic reactions relevant to the synthesis of chiral piperidines.

| Catalyst System | Substrate | Reaction Type | Product | Enantioselectivity (er/ee) |

| [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salt | Asymmetric Hydrogenation | Chiral 2-alkylpiperidine | Up to 93:7 er |

| Zn(OTf)₂ / N-Methylephedrine | Aldehyde and terminal alkyne | Asymmetric Alkynylation | Chiral propargyl alcohol | Up to 99% ee |

| Cu(I) / (S)-Segphos | 2-Aryl-N-sulfonylaziridine and indole | Friedel-Crafts Alkylation | Indole-substituted chiral amine | Good to high ee |

Diastereoselective Transformations

Diastereoselective transformations are reactions that convert a chiral starting material into a product with a new stereocenter, where one diastereomer is formed in preference to the other. ethz.ch This strategy relies on the existing chirality within the substrate to influence the stereochemical outcome of the reaction.

In the context of 2-ethynylpiperidine synthesis, a common approach involves the diastereoselective addition of a nucleophile to a chiral piperidone or a related cyclic imine. For example, starting with a piperidine ring that already possesses a chiral center, the introduction of the ethynyl group at C2 via nucleophilic addition of an acetylide to a C2-ketone or an N-acyliminium ion intermediate would be influenced by the pre-existing stereocenter, leading to a diastereomerically enriched product.

The synthesis of cis-2,3-disubstituted piperidines provides a relevant example of this principle. The asymmetric reduction of a specific N-benzylpyridinium salt using an iridium catalyst not only created the stereocenter at C2 but also influenced the adjacent position, resulting in the formation of 2,3-dimethylpiperidine (B1295095) with excellent diastereoselectivity (>99.5:0.5 dr). nih.gov

Furthermore, the synthesis of (-)-adaline showcases a diastereoselective allylation of a chiral tricyclic N-acyl-N,O-acetal as a key step in establishing the relative stereochemistry of the final product, which is then further functionalized. colab.ws

The following table illustrates examples of diastereoselective reactions.

| Chiral Substrate | Reagent | Reaction Type | Product | Diastereomeric Ratio (dr) |

| Chiral 2,3-disubstituted pyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos, H₂ | Asymmetric Hydrogenation | cis-2,3-Dimethylpiperidine | >99.5:0.5 |

| Chiral tricyclic N-acyl-N,O-acetal | Allyl nucleophile | Diastereoselective Allylation | Diastereomerically enriched piperidone derivative | High dr |

| N-Boc-2-lithiopiperidine | Electrophile | Diastereoselective Alkylation | 2-Substituted piperidine | Varies with electrophile |

Resolution Techniques for Enantiomers

Resolution is the process of separating a racemic mixture into its individual enantiomers. dalalinstitute.com This classical yet effective method remains relevant, especially when a direct asymmetric synthesis is not feasible or is low-yielding.

The most common chemical method of resolution involves the reaction of the racemic mixture, for instance, racemic this compound (which is a base), with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, treatment with a strong base regenerates the enantiomerically pure amine.

Alternatively, chromatographic methods can be employed for resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column packed with a chiral material, and the two enantiomers interact with the CSP differently, leading to different retention times and thus their separation.

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. This can be achieved using enzymes or chiral chemical catalysts.

The table below outlines common resolution techniques.

| Resolution Method | Resolving Agent/Technique | Principle |

| Chemical Resolution | Enantiopure chiral acid (e.g., tartaric acid) | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. |

| Chromatographic Resolution | Chiral Stationary Phase (CSP) in HPLC | Differential interaction of enantiomers with the chiral stationary phase leads to separation. |

| Enzymatic Kinetic Resolution | Lipase or other hydrolase | Selective enzymatic reaction with one enantiomer, allowing separation of the reacted and unreacted forms. |

Chemical Reactivity and Mechanistic Investigations of 2 Ethynyl 1 Methylpiperidine

Reactivity Profiles of the Ethynyl (B1212043) Functionality

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of chemical transformations.

Nucleophilic and Electrophilic Additions to the Triple Bond

The ethynyl group of 2-ethynyl-1-methylpiperidine (B6590034) is expected to undergo addition reactions characteristic of terminal alkynes. Due to the polarization of the C-C triple bond, it can react with both nucleophiles and electrophiles.

Nucleophilic Addition: Strong nucleophiles can add to one of the carbons of the alkyne. The terminal, more acidic proton of the ethynyl group (pKa ≈ 25) can be abstracted by a strong base to form an acetylide anion. sci-hub.se This acetylide is a potent nucleophile and can participate in various reactions, such as addition to carbonyl compounds. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the carbonyl group. masterorganicchemistry.com

Electrophilic Addition: The electron-rich triple bond is susceptible to attack by electrophiles. In the presence of an electrophile, the π electrons of the alkyne act as a nucleophile. This type of reaction typically proceeds through a cyclic intermediate or a vinyl cation, leading to the formation of an addition product. The regioselectivity of electrophilic addition to unsymmetrical alkynes is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom that bears more hydrogen atoms. However, in the case of this compound, both alkyne carbons have one hydrogen substituent, so a mixture of products could be anticipated depending on the specific electrophile and reaction conditions.

A general representation of these addition reactions is shown below:

Table 1: General Scheme for Addition Reactions to the Ethynyl Group| Reaction Type | Reactant | Product |

| Nucleophilic Addition (to a carbonyl) | R-C≡C⁻ + R'₂C=O | R-C≡C-C(O⁻)R'₂ |

| Electrophilic Addition | R-C≡CH + E⁺ | R-C(E)=CH⁺ (vinyl cation) |

Note: R represents the 1-methylpiperidin-2-yl group.

Cyclization Reactions Involving the Alkyne

The presence of the nitrogen atom in the piperidine (B6355638) ring in proximity to the ethynyl group allows for intramolecular cyclization reactions, which are powerful methods for constructing complex heterocyclic systems. sioc-journal.cnencyclopedia.pub These reactions can be triggered under various conditions, including metal-free catalysis. sioc-journal.cnchim.itrsc.org

One notable example is the silylcarbocyclization of N-allyl-2-ethynyl cyclic amines. In a related study, N-allyl-2-ethynyl-2-substituted piperidines were subjected to silylcarbocyclization using a rhodium catalyst to produce octahydroindolizine (B79230) derivatives. researchgate.net This suggests that this compound, if appropriately functionalized on the nitrogen (e.g., with an allyl group), could undergo similar intramolecular cyclizations.

Furthermore, radical cyclizations of 1,6-enynes (a structural motif that could be formed from this compound derivatives) can lead to the formation of substituted pyrrolidine (B122466) rings. mdpi.com The reaction of o-alkynyl arylamines can also lead to the formation of poly-functionalized indoles through regioselective intramolecular cyclization. nih.gov

Transition Metal-Catalyzed Transformations of the Ethynyl Group

The terminal alkyne functionality of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. aablocks.comscience.gov The Sonogashira coupling is a particularly important reaction for terminal alkynes, allowing for the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide. wikipedia.orgnih.govasianpubs.org

The general Sonogashira reaction involves a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper salt), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgasianpubs.org Copper-free Sonogashira protocols have also been developed. nih.govacs.org

The Sonogashira reaction of this compound with an aryl halide would yield a 2-(arylethynyl)-1-methylpiperidine derivative, a valuable scaffold in medicinal chemistry. The efficiency of the reaction can be influenced by the choice of catalyst, base, and solvent. acs.org

Table 2: Example of a Sonogashira Coupling Reaction

| Reactants | Catalyst System | Product |

| This compound + Ar-X (Aryl halide) | Pd catalyst, Cu co-catalyst, Base | 2-(Arylethynyl)-1-methylpiperidine |

Reactivity Governed by the Piperidine Nitrogen

The nitrogen atom of the piperidine ring, with its lone pair of electrons, is a key determinant of the molecule's basicity and conformational preferences.

Basicity and Protonation Equilibria in Solution

The protonation of the nitrogen can influence the reactivity of the entire molecule. For instance, protonation of the nitrogen lone pair can quench its ability to participate in certain reactions, such as n-σ* hyperconjugation interactions. mdpi.com

Table 3: Approximate pKa Values of Relevant Amines

| Compound | pKa of Conjugate Acid |

| Piperidine | 11.12 |

| N-Methylpiperidine | ~10.4 |

| 2-Methylpiperazine | pKa1 ~9.8, pKa2 ~5.4 |

| This compound | Expected to be slightly lower than N-methylpiperidine |

Data sourced from various studies on piperidine and piperazine (B1678402) derivatives. organicchemistrydata.orguregina.ca

Influence of the Nitrogen Lone Pair on Conformation and Reactivity

The lone pair of electrons on the nitrogen atom plays a crucial role in determining the conformational preferences of the piperidine ring and can influence the reactivity of adjacent substituents. In N-methylpiperidine, there is a conformational equilibrium between the equatorial and axial conformers of the methyl group. rsc.orgrsc.org Experimental and theoretical studies have shown that the equatorial conformer is more stable. rsc.orgrsc.org

The orientation of the nitrogen lone pair has significant stereoelectronic effects. For instance, the lone pair can engage in hyperconjugation with an adjacent anti-periplanar σ* orbital of a C-H bond, an interaction known as n-σ* hyperconjugation. mdpi.com This interaction can weaken the C-H bond and influence the chemical environment of the protons, as observed in NMR studies of N-CH₂D-2-methylpiperidine. mdpi.comsoton.ac.uk In this compound, similar interactions between the nitrogen lone pair and the C-H or C-C bonds of the ethynyl substituent are expected, which could affect the molecule's conformation and reactivity. The ultrafast conformational dynamics of N-methylpiperidine upon electronic excitation have also been studied, revealing transitions between chair and twist conformers. rsc.org

Intramolecular and Intermolecular Reaction Pathways

The reactivity of this compound is characterized by the interplay between the nucleophilic tertiary amine and the electron-rich ethynyl group. This structure allows for a diverse range of both intramolecular and intermolecular transformations, leading to the formation of complex heterocyclic systems.

Ring-closing reactions are fundamental transformations in organic synthesis for constructing cyclic molecules. A prominent example is Ring-Closing Metathesis (RCM), a metal-catalyzed reaction that forms unsaturated rings from dienes, proceeding through a metallacyclobutane intermediate. researchgate.net While direct RCM of this compound is not typical, as it lacks a second alkene group, analogous intramolecular cyclizations involving the ethynyl moiety are critical for building fused or bridged ring systems.

Intramolecular annulation reactions, where a new ring is formed on an existing one, are a key pathway for compounds with structures similar to this compound. For instance, the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes provides an efficient route to 3-hydroxy-1-indanones under mild conditions. smolecule.com This highlights the capacity of an ethynyl group to act as an internal nucleophile or to be activated for an intramolecular attack. For this compound to undergo a similar reaction, the piperidine ring or the N-methyl group would need to be appended with a suitable electrophilic functional group to facilitate the ring closure.

Radical cyclizations offer another powerful strategy. Intramolecular radical cyclization of 1,6-enynes, which are structurally related to functionalized ethynylpiperidines, can produce complex alkylidene piperidines. rsc.org These reactions often proceed via sophisticated radical cascade mechanisms. rsc.org Similarly, iodine-initiated radical cyclization of 1,6- or 1,7-enynes can generate difunctionalized N-heterocyclic compounds, where an initial radical addition to the triple bond is followed by cyclization. nih.gov

Table 1: Examples of Intramolecular Cyclization Reactions for Synthesizing Heterocycles

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Ref |

| 1,6-Enyne | Radical Cyclization | Triethylborane | Alkylidene Piperidine | rsc.org |

| 2-Ethynylbenzaldehyde | Intramolecular Annulation | Copper Catalyst | 3-Hydroxy-1-indanone | smolecule.com |

| 1,6-Enyne | Radical Cyclization/Difunctionalization | I₂, TBHP | Difunctionalized N-Heterocycle | nih.gov |

| 2-Ynylphenol | Intramolecular Cyclization | Cs₂CO₃ | 2-Substituted Benzofuran | nih.gov |

A notable example is the electrophile-mediated cascade cyclization of propargylamine-based 1,6-diynes. researchgate.net In a study, various propargylamines containing a piperidine moiety were treated with iodine, leading to a cascade cyclization/iodination process that produced 1H-isoindolium salts in good to excellent yields. researchgate.net The reaction is initiated by the electrophilic attack of iodine on one of the alkyne moieties, followed by a 5-endo-dig cyclization and subsequent intramolecular attack by the second alkyne, culminating in the formation of a polycyclic aromatic system. researchgate.net This process demonstrates the ability of the piperidine-alkyne framework to undergo complex, multi-step transformations under mild conditions. researchgate.net

Table 2: Iodine-Mediated Cascade Cyclization of Propargylamine-based 1,6-Diynes Containing a Piperidine Moiety

| Substrate (R¹ Group) | Amine Moiety | Product | Isolated Yield (%) | Ref |

| 4-Methylphenyl | Piperidine | 2l | 85 | researchgate.net |

| 4-Chlorophenyl | Piperidine | 2c | 80 | researchgate.net |

| 4-Bromophenyl | Piperidine | 2d | 78 | researchgate.net |

| Cyclohexenyl | Piperidine | 2i | 94 | researchgate.net |

| 4-Methylphenyl | 4-Methylpiperidine | 2m | 80 | researchgate.net |

| 3-Thienyl | Piperidine | 2h | 64 | researchgate.net |

Reaction conditions: Substrate (1.0 equiv), I₂ (1.05 equiv), then AgPF₆ (1.1 equiv) in CH₃CN at room temperature. researchgate.net

Role of this compound in Catalysis and Ligand Design

The unique combination of a basic tertiary amine and a versatile ethynyl group makes this compound a molecule of interest in the fields of catalysis and ligand design.

The terminal ethynyl group in this compound is a versatile handle for constructing more complex molecules, including ligands for organometallic catalysis. While direct complexation of this compound to a metal center is possible, its primary utility lies in its function as a building block. The ethynyl group can be used in powerful coupling reactions, such as the Sonogashira coupling, or in cycloaddition reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach the piperidine scaffold to other coordinating moieties, thus forming polydentate ligands. d-nb.info

The design of ligands often involves tuning the electronic and steric properties of the metal center, and the piperidine unit can play a significant role. The N-methylpiperidine group itself can be a key component of a ligand scaffold, influencing the activity and selectivity of catalysts. nih.gov For example, the synthesis of novel σ1 receptor ligands incorporated a 1-methylpiperidine (B42303) moiety, which was found to be crucial for achieving high receptor affinity and selectivity. nih.govmdpi.com

Furthermore, ethynyl-substituted heterocycles are valuable ligands in their own right, particularly in the chemistry of luminescent metal complexes. The synthesis of emissive platinum(II) and gold(I) complexes has been achieved using 2-ethynylpyrimidine (B1314018) as a ligand. fiveable.me In these complexes, the electron-deficient nature of the pyrimidine (B1678525) ring helps to tune the optical properties. fiveable.me By analogy, this compound could be deprotonated to form a metal acetylide, creating complexes where the piperidine ring acts as an ancillary group that can influence solubility, stability, and catalytic activity. scispace.com

Tertiary amines are widely used as bases or promoters in a vast array of organic reactions. N-methylpiperidine, the parent compound of the title molecule, is a well-known organic base. jubilantingrevia.com The presence of the electron-donating methyl group increases its basicity compared to piperidine. jubilantingrevia.com It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

In transition-metal-catalyzed reactions, bases can play multiple, often complex, roles. researchgate.net They can act as simple proton scavengers to neutralize acids generated during a reaction, serve as ligands that coordinate to the metal center, or participate directly in the catalytic cycle by influencing the state of the catalyst. organic-chemistry.org

A close analog, 1-ethylpiperidine, has been successfully employed as a base in the copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles. google.com Similarly, N-methylpiperidine can be used as an additive or promoter in various transformations. For example, it was shown to facilitate the radical cyclization of 1,6-enynes for the synthesis of substituted pyrrolidine derivatives. nih.gov Given this precedent, this compound is expected to function effectively as a base or promoter in similar contexts, with the added functionality of the ethynyl group potentially allowing it to participate in subsequent reaction steps or influence the reaction outcome through secondary interactions.

Computational and Theoretical Chemistry Studies of 2 Ethynyl 1 Methylpiperidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. ekb.eg DFT methods are particularly popular for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules. semanticscholar.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 2-Ethynyl-1-methylpiperidine (B6590034), this process is crucial for identifying its most stable conformers.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents—the methyl group on the nitrogen and the ethynyl (B1212043) group at the C2 position—can be oriented in either axial (pointing up or down relative to the ring's plane) or equatorial (pointing out from the side of the ring) positions. Furthermore, nitrogen inversion, where the methyl group flips from one side of the ring to the other, adds another layer of conformational complexity.

A conformational analysis of this compound would involve:

Identifying all possible conformers: This includes considering both chair conformations of the piperidine ring and the axial versus equatorial positioning of both the N-methyl and the 2-ethynyl groups.

Performing geometry optimization: Each potential conformer would be optimized using a selected DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger) to find its local energy minimum. researchgate.netnih.gov

Calculating relative energies: The electronic energies, often corrected for zero-point vibrational energy (ZPVE), are calculated for each optimized conformer to determine their relative stabilities. The conformer with the lowest energy is the global minimum and is predicted to be the most abundant at equilibrium. d-nb.info

Studies on similar 2-substituted piperidines often show a strong preference for the equatorial conformer to avoid steric clashes, though exceptions exist due to electronic effects like hyperconjugation. d-nb.infonih.govacs.org For this compound, one would expect the conformer with the bulky ethynyl group in the equatorial position to be significantly more stable.

Table 1: Representative Data from a Hypothetical Geometry Optimization of this compound Conformers This table is for illustrative purposes only.

| Conformer | 2-Ethynyl Position | N-Methyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 2.50 |

| 3 | Equatorial | Axial | 1.80 |

| 4 | Axial | Axial | 4.80 |

The electronic structure of a molecule is described by its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be more easily excited. researchgate.net

For this compound, an analysis would involve:

Calculating MO energies: After geometry optimization, the energies of all molecular orbitals are calculated.

Identifying HOMO and LUMO: The highest energy orbital containing electrons (HOMO) and the lowest energy orbital devoid of electrons (LUMO) are identified.

Visualizing orbital distributions: The spatial distribution of the HOMO and LUMO can be plotted. In this molecule, the HOMO is likely to have significant contributions from the nitrogen lone pair and the π-system of the ethynyl group, while the LUMO would likely be an antibonding π* orbital associated with the ethynyl group.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is for illustrative purposes only.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | 1.20 |

| HOMO-LUMO Gap (ΔE) | 9.70 |

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. uni-siegen.de This analysis is performed by calculating the second derivatives of the energy with respect to atomic displacements for an optimized geometry.

The primary uses of this analysis are:

Conformer verification: A true energy minimum must have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point. colby.edu

Spectroscopic prediction: The calculated frequencies, often scaled by an empirical factor to better match experimental data, can be used to predict the IR and Raman spectra. lehigh.edu This helps in the assignment of experimental spectral bands to specific molecular motions (e.g., C≡C stretch, C-H bend, ring vibrations). mdpi.com

For this compound, one would expect characteristic vibrational modes such as the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹).

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations analyze static structures at 0 K, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time at a given temperature. researchgate.netd-nb.info MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a more realistic, dynamic environment, often including a solvent.

For this compound, MD simulations would be used to:

Explore the conformational landscape: By simulating the molecule for a sufficient duration (nanoseconds to microseconds), one can observe transitions between different conformations, such as ring flips and rotations of substituent groups. optica.orgnih.gov

Assess conformational stability: The simulation can reveal the relative populations of different conformers in solution, providing a more accurate picture than gas-phase, 0 K calculations.

Study solvent effects: MD simulations explicitly model the interactions between the solute and solvent molecules, showing how hydrogen bonding or dielectric effects can influence conformational preferences.

Reactivity Prediction and Mechanistic Modeling

Computational methods can be employed to predict how this compound might behave in chemical reactions. This involves mapping out the potential energy surface (PES) that connects reactants to products.

A key element on the reaction pathway is the transition state (TS), which represents the highest energy point along the minimum energy path between a reactant and a product. frontiersin.org Locating the TS is crucial for calculating the activation energy (Ea) of a reaction, which determines the reaction rate.

The process involves:

Proposing a reaction mechanism: A chemically plausible pathway for a reaction is hypothesized. For the ethynyl group, this could be a click reaction or an addition reaction.

Locating the Transition State: Specialized algorithms are used to search for a saddle point on the potential energy surface that connects the reactants and products.

Verifying the Transition State: A valid TS structure is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. frontiersin.org

Calculating Activation Energy: The activation energy is the energy difference between the transition state and the reactants.

For this compound, one could model its reaction with an azide (B81097) in a copper-catalyzed click reaction. Computational modeling would identify the structures of the intermediates and transition states, clarifying the reaction mechanism and predicting its energetic feasibility.

Prediction of Selectivity in Chemical Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including chemo-, regio-, and stereoselectivity. For molecules like this compound, these predictions are crucial for designing efficient synthetic routes and understanding reaction mechanisms. Theoretical calculations, particularly using Density Functional Theory (DFT), allow for the mapping of potential energy surfaces and the identification of transition states for competing reaction pathways. The energetic differences between these transition states can provide a quantitative prediction of product distribution.

A key reaction involving the piperidine scaffold is the α-functionalization of tertiary amines. For instance, the α-methylene-selective alkynylation of 1-methylpiperidine (B42303) has been studied to understand how to achieve high regioselectivity. nih.gov Computational studies can elucidate the mechanism, which often proceeds through an iminium cation intermediate. nih.gov The relative stability of different possible iminium cations and the subsequent nucleophilic attack determines the regioselectivity, a process that can be modeled to predict the major product. nih.gov

Modern approaches have also incorporated machine learning to forecast reaction outcomes. arxiv.orgnih.gov These models are trained on large datasets of known reactions and can predict the stereoselectivity of a new reaction with remarkable accuracy by identifying complex relationships between the features of substrates, reagents, and catalysts. arxiv.orgnih.gov For a reaction involving this compound, a machine learning model could be trained to predict the enantiomeric excess (e.e.) by considering descriptors for the catalyst, reactants, and solvent. nih.govnih.gov

| Computational Method | Primary Application | Information Yielded | Typical Software/Approach |

|---|---|---|---|

| Density Functional Theory (DFT) | Regio- and Stereoselectivity | Transition state energies, reaction barriers, reaction mechanism pathways. acs.orgacs.org | Gaussian, Quantum Espresso |

| Ab Initio Methods | High-accuracy energy calculations | Benchmark energies for calibrating other methods, detailed electronic structure. nih.govrsc.org | Molpro, CFOUR |

| Machine Learning (ML) | Predicting enantioselectivity and yield | Quantitative prediction of reaction outcomes based on learned patterns from data. arxiv.orgnih.gov | Random Forest, LASSO models, Neural Networks arxiv.orgnih.gov |

| Semi-empirical Methods | Rapid screening of reaction pathways | Approximate energies and geometries for large systems or initial explorations. acs.org | MOPAC, GFN-xTB |

Force Field Development and Parametrization for Large-Scale Simulations

While quantum mechanical (QM) methods provide high accuracy, their computational cost restricts their use to relatively small systems. To study the dynamics of larger systems over longer timescales, such as this compound in solution or interacting with a biological macromolecule, molecular mechanics (MM) force fields are employed. chemrxiv.org A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. acs.org

The accuracy of large-scale molecular dynamics (MD) simulations is entirely dependent on the quality of the force field parameters. nih.gov For a novel or less common molecule like this compound, specific parameters may not be available in standard force fields like AMBER, CHARMM, or OPLS-AA. nih.govnih.govvanderbilt.edu Therefore, a crucial step is the development and parametrization of a bespoke force field.

This process typically involves:

Defining Atom Types: Atoms in unique chemical environments are assigned new types. For this compound, the sp-hybridized carbons of the ethynyl group and the adjacent piperidine carbon would require specific atom types.

Deriving Bonded Parameters: Equilibrium values and force constants for bonds and angles are often derived from the Hessian matrix (second derivatives of energy) of a QM-optimized geometry. rsc.org

Deriving Torsional Parameters: Dihedral angle parameters, which govern the conformational preferences of the molecule (e.g., the puckering of the piperidine ring and rotation around the ethynyl-piperidine bond), are determined by fitting the MM potential energy to a potential energy surface scan from high-level QM calculations. researchgate.net

Assigning Non-bonded Parameters: Atomic partial charges are calculated using QM methods to reproduce the electrostatic potential. semanticscholar.org Lennard-Jones parameters, which describe van der Waals interactions, are often adapted from existing atom types or derived from QM calculations. rsc.org

Recent advancements focus on automating this process using machine learning and QM-to-MM mapping workflows to generate accurate and transferable parameters more efficiently. acs.orgrsc.orgchemrxiv.org The quality of the final parameter set is validated by comparing the results of MD simulations with experimental data or high-level QM calculations for properties like molecular geometries, vibrational frequencies, and interaction energies. nih.govvanderbilt.edu

| Force Field Component | Description | Derivation Method |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | QM geometry optimization and frequency calculations. rsc.org |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | QM geometry optimization and frequency calculations. rsc.org |

| Torsional (Dihedral) Angles | Energy associated with rotation around a bond, defining conformational preferences. | Fitting to QM potential energy surface scans. researchgate.net |

| Electrostatic Interactions | Coulombic interactions between atomic partial charges. | Fitting to QM electrostatic potential (e.g., ESP, DDEC). rsc.orgsemanticscholar.org |

| Van der Waals Interactions | Short-range repulsive and long-range attractive forces (Lennard-Jones potential). | Adapted from existing parameters or derived from QM calculations. nih.gov |

Solvation Models and Solvent Effects on Structure and Reactivity

The solvent environment can profoundly impact the structure, stability, and reactivity of a molecule. Computational solvation models are essential for capturing these effects. These models are generally categorized as either implicit or explicit.

Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant, surface tension, and other bulk properties. This approach, often called a continuum model (e.g., Polarizable Continuum Model - PCM), is computationally efficient and effective at capturing the average effect of the solvent on solute properties like conformational equilibria and reaction energetics. researchgate.net

Explicit solvation models involve simulating a large number of individual solvent molecules surrounding the solute. This method is computationally intensive but provides a more detailed, atomistic picture of specific solute-solvent interactions, such as hydrogen bonding. chemrxiv.org

For this compound, computational studies can explore:

Conformational Stability: The preferred conformation of the piperidine ring (e.g., chair with axial or equatorial substituents) can change depending on the polarity of the solvent. Solvation models can calculate the free energy of different conformers in various solvents to predict the most stable structure.

Reactivity: Solvents can alter the rates of chemical reactions by differentially stabilizing the reactants, transition state, and products. rsc.orgresearchgate.net For example, a polar solvent might stabilize a charged transition state, thereby accelerating the reaction. Computational models can calculate the solvation free energies of these species to predict the solvent's kinetic effect. researchgate.net

Spectroscopic Properties: Solvent can influence spectroscopic signatures. Combined experimental and computational studies on N-CH₂D-2-substituted piperidines (including the 2-ethynyl derivative) have shown that factors like solvent, temperature, and acidity can tune the chemical shift differences observed in NMR spectra. mdpi.comsoton.ac.uk DFT calculations using a solvation model can predict these shifts, providing insight into the underlying electronic and structural changes. acs.org

| Property | Influence of Solvent | Computational Investigation Method |

|---|---|---|

| 15N NMR Chemical Shift | Can be influenced by hydrogen bond donating (HBD) properties of the solvent. acs.org | DFT calculations with an implicit solvent model (e.g., PCM) to compute NMR shielding tensors. |

| Reaction Rate | Differential solvation of initial and transition states can accelerate or decelerate a reaction. rsc.org | Calculating reaction profiles in the gas phase and in solution using a continuum model to find ΔG of solvation. |

| Conformational Equilibrium | Polar solvents may stabilize conformers with larger dipole moments. | Computing the relative free energies of different conformers in various implicit solvents. |

| Protonation State (pKa) | The acidity/basicity of the piperidine nitrogen is highly dependent on the solvent. | Thermodynamic cycles (e.g., isodesmic reactions) with explicit or implicit solvent models. |

Emerging Applications in Advanced Chemical Science

Role as a Versatile Synthetic Building Block for Complex Molecules

The inherent reactivity of the ethynyl (B1212043) group, coupled with the stereochemical properties of the methyl-substituted piperidine (B6355638) scaffold, positions 2-ethynyl-1-methylpiperidine (B6590034) as a highly versatile building block in organic synthesis. cymitquimica.comcymitquimica.com Its structure allows for a multitude of chemical transformations, enabling the efficient assembly of complex molecular architectures.

The synthesis of heterocyclic compounds, which form the core structure of many pharmaceuticals and natural products, is a significant area where this compound demonstrates its utility. uou.ac.inslideshare.net The terminal alkyne functionality is particularly amenable to cycloaddition reactions, one of the most powerful strategies for constructing ring systems.

A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which transforms terminal alkynes and azides into 1,2,3-triazole rings. acs.org The ethynyl group of this compound can readily participate in such reactions, providing a straightforward route to piperidine-substituted triazoles. acs.orgsci-hub.se These triazole products are themselves valuable heterocyclic scaffolds in medicinal chemistry.

Furthermore, derivatives of ethynyl-piperidines serve as precursors for a range of other important heterocyclic systems, including substituted pyridines and pyrimidines. smolecule.com The reactivity of the alkyne allows for its transformation into various functional groups that can then undergo cyclization to form these aromatic heterocycles. clockss.org The synthesis of 2-ethynyl-1-(methyl-d)piperidine has been reported, highlighting the accessibility of isotopically labeled versions for mechanistic studies. researchgate.net

| Reaction Type | Reactant Group | Resulting Heterocycle | Significance |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ethynyl | 1,2,3-Triazole | Efficient "click chemistry" approach to complex, nitrogen-rich heterocycles. acs.orgsci-hub.se |

| Cyclization/Annulation Reactions | Ethynyl | Pyridines, Pyrimidines | Serves as a building block for fundamental aromatic heterocyclic systems. smolecule.com |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org The structure of this compound, featuring both a nucleophilic tertiary amine and an electrophilic/nucleophilic alkyne, makes it an ideal candidate for designing novel MCRs.

While direct participation of this compound in a named MCR is not extensively documented, its constituent parts are staples in such reactions. For instance, N-methylpiperidine has been used as a sulfur-activating agent in a catalytic domino reaction involving terminal alkynes to synthesize oxathiolane and thiazolidine (B150603) derivatives. researchgate.net Terminal alkynes are key reactants in isocyanide-based MCRs like the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity and producing libraries of peptide-like molecules. organic-chemistry.orgrug.nl The presence of the alkyne in this compound allows it to engage in transformations typical of MCRs, such as the formation of metal acetylides that can then react with other components. researchgate.net This dual functionality opens avenues for its use in creating complex and unique molecular scaffolds in a highly atom-economical fashion. nih.gov

Applications in Materials Chemistry and Polymer Science

The ethynyl group is a valuable functional handle in materials science, enabling polymerization and covalent grafting onto surfaces or into larger structures. This has led to the exploration of this compound and related compounds in the creation of advanced functional materials.

The development of new polymers with tailored optical, electronic, and mechanical properties is a major focus of materials chemistry. smolecule.com Ethynyl-functionalized piperidine derivatives are being investigated as precursors for novel polymers and copolymers. smolecule.com The terminal alkyne can undergo polymerization through various mechanisms. For example, 2-ethynylpyridine, a structural analog, has been used to synthesize a range of poly(2-ethynyl-N-substituted-pyridinium) salts, which are water-soluble ionic conjugated polymers. sigmaaldrich.com

Moreover, the alkyne group is an ideal partner for post-polymerization modification via click chemistry. umons.ac.be A well-established strategy involves synthesizing a polymer with a pendant azide (B81097) or alkyne group, which can then be "clicked" with a corresponding functional molecule. For example, a polymer backbone could be functionalized with this compound units, whose alkyne groups would then be available for further reaction to attach specific moieties, thereby tuning the polymer's properties for specific applications. umons.ac.be

| Method | Role of Ethynyl Group | Example Polymer Type | Reference Analogy |

|---|---|---|---|

| Direct Polymerization | Monomer | Conjugated Polymers | Poly(2-ethynylpyridine) derivatives. sigmaaldrich.com |

| Post-Polymerization Modification (Click Chemistry) | Functional Handle for Grafting | Functionalized Diblock Copolymers | End-functionalization of P3HT with a protected alkyne for subsequent coupling. umons.ac.be |

Porous organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. wikipedia.orgossila.com These frameworks are constructed from molecular building blocks—organic "linkers" and, in the case of MOFs, metal ions or clusters. wikipedia.org

The ethynyl group is a valuable component in the design of these materials. Ethynyl-containing molecules can act as the linkers themselves, connecting metal nodes or other organic units to build the extended framework. rsc.org For example, two-dimensional COFs have been designed using metal phthalocyanines linked by ethynyl moieties. rsc.org

Alternatively, the alkyne can be used to modify an existing framework. A recently developed strategy involves the post-synthetic modification of pre-formed COFs. nih.gov For instance, a stable imine-based COF can be further functionalized by reacting it with an alkyne-containing molecule, like a derivative of this compound, through an aza-Diels-Alder reaction. This framework-to-framework transformation can enhance the material's stability and introduce new functionalities (like the basic piperidine group) into the pores, thereby tuning the framework's properties for specific applications like catalysis or selective adsorption. nih.gov

Advanced Chemical Sensing and Probe Design

The unique properties of this compound and its derivatives are being harnessed for the development of sophisticated chemical sensors and biological probes.

Research into a deuterated isotopologue, N-CH₂D-2-methylpiperidine, has revealed that the chemical environment around the nitrogen atom significantly influences the NMR signal of the monodeuterated methyl group. mdpi.comsoton.ac.uk Specifically, the chemical shift difference between the two diastereotopic protons of the CH₂D group is sensitive to the protonation state of the nitrogen lone pair. mdpi.comsoton.ac.uk This effect is tunable with pH, as the addition of acid quenches the chemical shift difference. soton.ac.uk This discovery opens the door to using N-deuteromethyl-2-substituted piperidines as highly sensitive pH sensors based on long-lived NMR spin states. researchgate.netsoton.ac.uk

In the realm of chemical biology, the terminal alkyne is widely recognized as a "click handle." sci-hub.se It is a bio-orthogonal functional group, meaning it does not react with most biological molecules, but can be selectively reacted with an azide-functionalized partner. This property is exploited in the design of chemical probes. A molecule of interest, such as a drug candidate, can be tagged with an alkyne group (e.g., from this compound). This alkyne-tagged probe is introduced into a biological system (like live cells), where it binds to its target proteins. Subsequently, an azide-bearing reporter molecule (e.g., a fluorescent dye or biotin) is added, which "clicks" onto the probe, allowing for the visualization and identification of the target proteins. sci-hub.sersc.org

Chemo- and Fluorosensor Development

An extensive review of scientific literature and chemical databases reveals no specific studies or applications of this compound in the development of chemo- or fluorosensors. Research in this area tends to focus on molecules with significant fluorophores or specific binding sites that induce a measurable optical or electrochemical response upon interaction with an analyte. While alkynyl groups and piperidine moieties are found in various sensor molecules, the compound this compound itself has not been identified as a platform for such applications in the reviewed literature.

Exploitation in Advanced NMR Methodologies

The true potential of this compound and its isotopically labeled analogs comes to the forefront in the field of advanced Nuclear Magnetic Resonance (NMR) methodologies. The specific stereochemistry and electronic properties of this molecule make it a valuable tool for studying and harnessing complex nuclear spin phenomena.

Studies on Long-Lived Nuclear Spin States (LLS)

Long-lived nuclear spin states (LLS) offer a way to preserve nuclear spin order for times significantly longer than the conventional spin-lattice relaxation time (T1), opening up possibilities for studying slow dynamic processes and for in-vivo imaging. nih.govmdpi.comgoogle.com The generation of LLS in monodeuterated methyl (CH2D) groups requires a breaking of symmetry, which can be induced by a chiral environment leading to a chemical shift difference between the two diastereotopic protons. mdpi.comgoogle.com

The N-CH2D group in derivatives of 2-substituted piperidines, such as N-CH2D-2-ethynylpiperidine, has been a key area of investigation. researchgate.net The chirality at the 2-position of the piperidine ring, in conjunction with the electronic influence of the ethynyl substituent, creates the necessary asymmetric environment to induce a small but significant isotropic chemical shift difference between the protons of the N-CH2D group. mdpi.comresearchgate.net This chemical shift difference is crucial for accessing the long-lived singlet state.

Research has shown that the magnitude of this chemical shift difference, and thus the ability to access and sustain LLS, is influenced by several factors including temperature, acidity, and the nature of the substituent at the 2-position. mdpi.com Computational and experimental studies on related N-CH2D-2-substituted piperidines have provided insights into the conformational preferences and the hyperconjugative interactions between the nitrogen lone pair and the C-H σ* orbitals that contribute to this effect. mdpi.comresearchgate.net

| Compound Derivative | Key Feature for LLS | Reported Chemical Shift Difference (Δν) | Reference |

| N-CH2D-2-methylpiperidine | Chiral center induces diastereotopicity in the N-CH2D group | ~14 ppb at 22 °C | mdpi.com |

| N-CH2D-2-ethynylpiperidine | Ethynyl group influences the electronic environment and conformational preference | Investigated as part of a series of 2-substituted piperidines for LLS studies | researchgate.net |

This table is generated based on data from related studies on 2-substituted piperidines.

Applications in Hyperpolarization Techniques

Hyperpolarization techniques are employed to dramatically increase the NMR signal, often by several orders of magnitude, surmounting the inherent low sensitivity of NMR. nih.govmdpi.com The combination of hyperpolarization with long-lived states is a particularly powerful approach, as it allows for the creation of a highly polarized and long-lasting spin state. nih.govgoogle.com This hyperpolarized LLS can be prepared and then transferred to a molecule of interest, enabling its detection with high sensitivity over extended periods.

Specifically, dissolution Dynamic Nuclear Polarization (d-DNP) can be used to hyperpolarize the long-lived spin state in the CH2D groups of piperidine derivatives. nih.gov In one study, a piperidine derivative with a monodeuterated methyl group demonstrated that the hyperpolarized singlet order could be preserved even after dissolution and in the presence of paramagnetic radicals, with enhanced signals being detectable for more than a minute. nih.gov This is a significant improvement over the lifetime of conventional hyperpolarized proton magnetization, which decays much more rapidly. nih.gov

The synthesis of molecules like 2-ethynyl-1-(methyl-d)piperidine is therefore of significant interest for these applications. researchgate.net The development of efficient synthetic routes, such as those utilizing flow electrochemistry, facilitates the production of these specialized isotopically labeled compounds, which are crucial for advancing hyperpolarization-enhanced LLS-NMR. researchgate.net

| Technique | Application with Piperidine Derivatives | Advantage | Reference |

| Dissolution Dynamic Nuclear Polarization (d-DNP) | Hyperpolarization of LLS in CH2D groups | Creation of a highly sensitive and long-lasting spin state | nih.gov |

| Combination of LLS and Hyperpolarization | In-vivo MRI applications and reaction monitoring | Prolonged storage of hyperpolarized spin order | google.comresearchgate.net |

This table summarizes the application of hyperpolarization techniques in conjunction with piperidine derivatives for advanced NMR.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethynyl-1-methylpiperidine in laboratory settings?

- Methodological Answer : The synthesis of piperidine derivatives often involves multi-step reactions, such as alkylation or nucleophilic substitution. For example, analogous compounds are synthesized by reacting piperidine precursors with alkyl halides or acetylene derivatives under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds).

- Thin-Layer Chromatography (TLC) : For real-time reaction monitoring .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability data for analogous piperidine derivatives suggest:

- Storage : Inert atmospheres (N₂/Ar) at –20°C to prevent degradation.

- Incompatibilities : Avoid strong acids/bases, oxidizing agents, and moisture.

- Handling : Use glassware dried under vacuum and conduct reactions in anhydrous solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from structural analogs with varying substituents. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., ethynyl vs. methyl) and compare bioactivity.

- Computational Modeling : Use molecular docking or MD simulations to predict target interactions (e.g., enzyme binding sites).

- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify trends or outliers .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : Yield optimization involves:

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

- Methodological Answer : Mechanistic studies employ:

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium to probe rate-determining steps.

- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive species.

- Spectroscopic Monitoring : In-situ IR or NMR to track bond formation/cleavage .

Q. What methodologies address contradictions in toxicity or reactivity data for piperidine derivatives?

- Methodological Answer : Conflicting data may stem from impurities or assay variability. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.